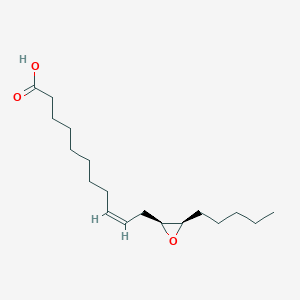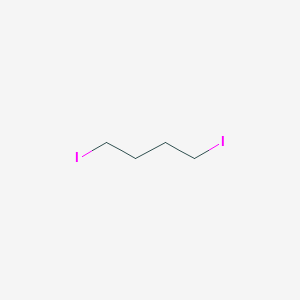
1,4-Diiodobutane
Overview
Description
1,4-Diiodobutane, also known as tetramethylene diiodide, is an organic compound with the molecular formula C4H8I2. It is a colorless to pale yellow liquid with a distinctive odor. This compound is not soluble in water but is soluble in organic solvents such as ethanol, ether, and dimethylformamide .
Mechanism of Action
Target of Action
1,4-Diiodobutane is a chemical compound with the formula I(CH2)4I . It is primarily used in organic synthesis . .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in the formation of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary role is likely in the formation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodobutane can be synthesized through several methods. One common method involves the reaction of tetrahydrofuran with potassium iodide and orthophosphoric acid. The reaction mixture is heated at reflux temperature for three hours, during which a dense oil separates from the acid layer. The mixture is then cooled, and the product is extracted with ether, decolorized, and dried. The ether is removed by distillation, and the residue is distilled under reduced pressure to obtain this compound .
Industrial Production Methods
In industrial settings, this compound can be produced by the reaction of phosphorus, iodine, and tetrahydrofuran. Another method involves the reaction of hydriodic acid with phenoxybutyl iodide or with the diisoamyl ether of 1,4-butanediol .
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form butane.
Oxidation Reactions: It can be oxidized to form butanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium sulfide, potassium cyanide, and sodium azide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a palladium catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution: Products include compounds such as 1,4-diaminobutane, 1,4-dicyanobutane, and 1,4-diazidobutane.
Reduction: The major product is butane.
Oxidation: The major product is 1,4-butanediol.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3-Diiodopropane: Similar to 1,4-diiodobutane but with three carbon atoms in the chain.
1,2-Diiodoethane: Similar to this compound but with two carbon atoms in the chain.
1,5-Diiodopentane: Similar to this compound but with five carbon atoms in the chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of iodine atoms at both ends of the molecule. This structure allows it to act as a versatile intermediate in organic synthesis, enabling the formation of various substituted butane derivatives. Its ability to enhance the performance of perovskite solar cells and its use in the preparation of high dielectric constant composite films further highlight its uniqueness .
Properties
IUPAC Name |
1,4-diiodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYUBHVBIKMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060851 | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |
| Record name | 1,4-Diiodobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-21-7 | |
| Record name | 1,4-Diiodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diiodobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diiodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diiodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-diiodobutane?
A1: The molecular formula of this compound is C4H8I2, and its molecular weight is 309.92 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies report spectroscopic data for this compound:
- NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]
- IR: Infrared spectroscopy has been employed to analyze the structure and interactions of this compound. [, , , , ]
- Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of this compound. []
Q3: How does this compound perform as a cross-linking agent in polymer chemistry?
A3: this compound is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]
Q4: Are there specific applications of this compound in the fabrication of membranes?
A4: Yes, this compound plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]
Q5: What are the applications of this compound in organic synthesis?
A5: this compound is employed in various organic reactions, including:
- Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []
- Cyclization Reactions: this compound participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []
- Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]
Q6: How does this compound interact with biological systems?
A6: Research indicates that this compound can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.
Q7: What is the significance of this compound in studying three-electron bonded species?
A7: this compound serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in this compound derivatives. []
Q8: Does this compound show any specific interactions with pillar[5]arenes?
A8: Yes, research indicates that this compound forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with this compound exhibiting a strong binding affinity towards ethylpillar[5]arene. []
Q9: Are there environmental concerns regarding this compound?
A9: While limited information is available on the environmental fate and effects of this compound specifically, it's important to consider its potential impact:
Q10: What analytical methods are used to quantify this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying this compound in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


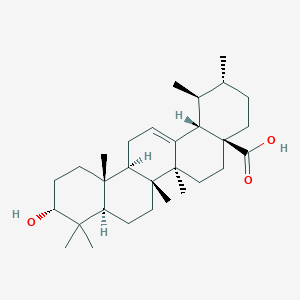
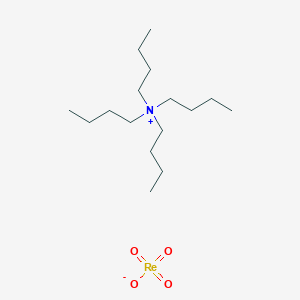
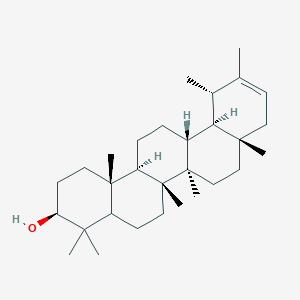
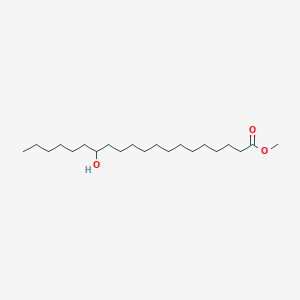

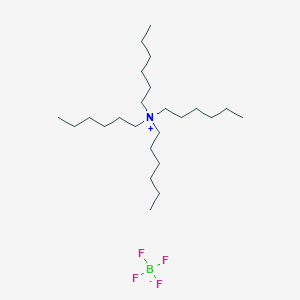
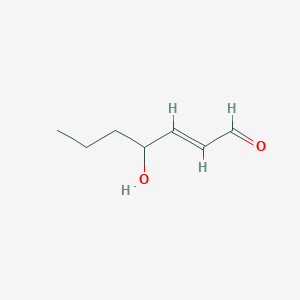
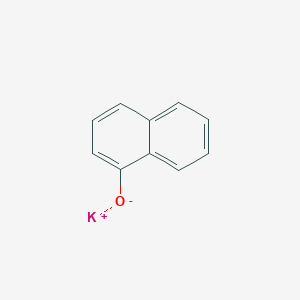
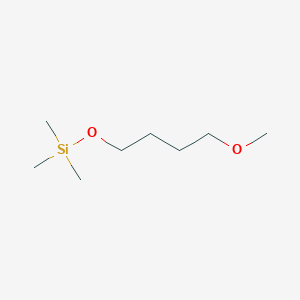
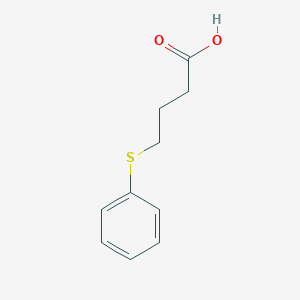
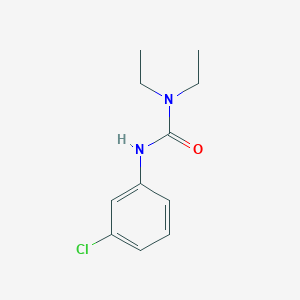
![8-pyrimidin-2-yl-8-aza-5-azoniaspiro[4.5]decane;bromide](/img/structure/B107874.png)

